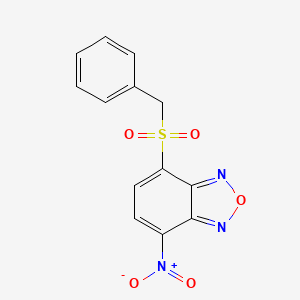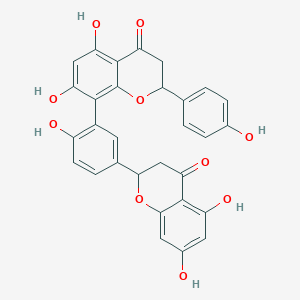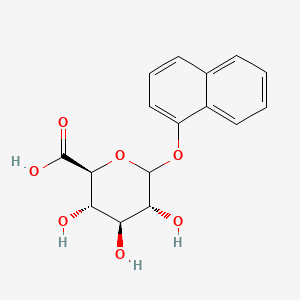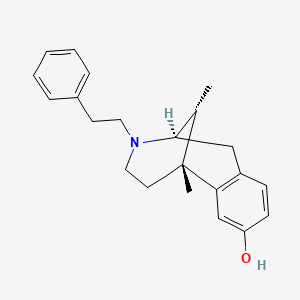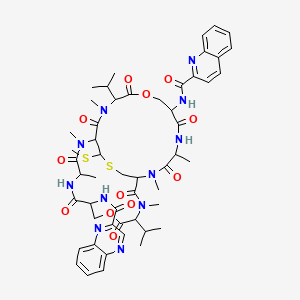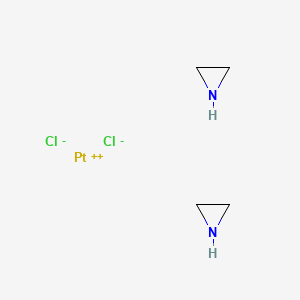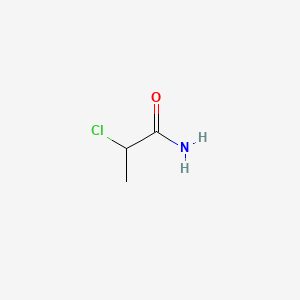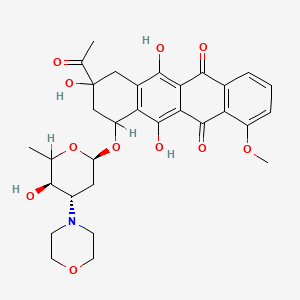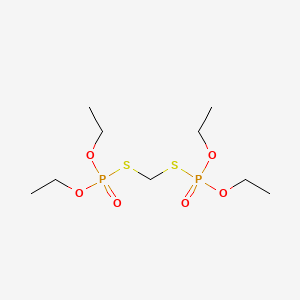
Ethion dioxon
説明
Ethion dioxon is a derivative of ethion, an organophosphate insecticide. This compound is formed through the oxidation of ethion and is known for its persistence in the environment. It is primarily used in agricultural settings to control pests on crops. The compound is characterized by its ability to inhibit the enzyme acetylcholinesterase, which is crucial for nerve function in insects.
準備方法
Synthetic Routes and Reaction Conditions: Ethion dioxon is synthesized through the oxidation of ethion. The process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like ethanol or acetone to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethion with an oxidizing agent in large reactors. The reaction conditions are carefully monitored to ensure complete oxidation and to minimize the formation of by-products. The product is then purified through distillation or recrystallization to obtain this compound in its pure form.
Types of Reactions:
Oxidation: this compound is formed through the oxidation of ethion.
Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form diethyl phosphorodithioic acid and other degradation products.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Ethanol, acetone.
Conditions: Controlled temperature and pH to ensure complete oxidation.
Major Products Formed:
Diethyl phosphorodithioic acid: A common hydrolysis product.
Various derivatives: Formed through substitution reactions.
科学的研究の応用
Ethion dioxon has several applications in scientific research:
Chemistry: Used as a model compound to study the oxidation and hydrolysis of organophosphates.
Biology: Investigated for its effects on acetylcholinesterase and its potential use in pest control.
Medicine: Studied for its potential toxicological effects and its role in inhibiting acetylcholinesterase.
Industry: Used in the development of new insecticides and pesticides.
作用機序
Ethion dioxon exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.
類似化合物との比較
Ethion: The parent compound from which ethion dioxon is derived.
Ethion monooxon: Another oxidation product of ethion.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness: this compound is unique in its high persistence in the environment and its potent inhibition of acetylcholinesterase. Compared to ethion and ethion monooxon, this compound has a longer half-life and greater stability, making it more effective in long-term pest control applications.
特性
IUPAC Name |
1-[diethoxyphosphorylsulfanylmethylsulfanyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O6P2S2/c1-5-12-16(10,13-6-2)18-9-19-17(11,14-7-3)15-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEJHKWNPGJOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCSP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O6P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865066 | |
| Record name | O,O,O',O'-Tetraethyl S,S'-methylene bis(phosphorothioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22756-17-8 | |
| Record name | Ethion dioxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022756178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O,O',O'-Tetraethyl S,S'-methylene bis(phosphorothioate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
